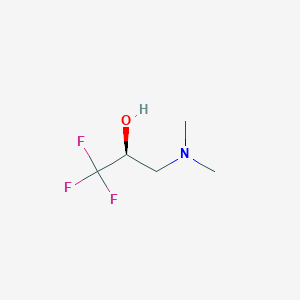![molecular formula C24H31FN4O B12586544 4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide CAS No. 648896-03-1](/img/structure/B12586544.png)
4-Fluoro-N-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide is a complex organic compound that features a fluorinated benzamide moiety linked to a bipiperidine structure with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from simple piperidine derivatives.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the bipiperidine intermediate.
Coupling with Fluorinated Benzamide: The final step involves coupling the bipiperidine-pyridine intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bipiperidine structure contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N-{2-[1’-(pyridin-2-yl)piperidin-1-yl]ethyl}benzamide: Lacks the bipiperidine structure.
N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide: Lacks the fluorine atom.
4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}aniline: Contains an aniline group instead of a benzamide.
Uniqueness
The presence of both the fluorine atom and the bipiperidine structure in 4-Fluoro-N-{2-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]ethyl}benzamide makes it unique. The fluorine atom enhances its metabolic stability and binding affinity, while the bipiperidine structure provides rigidity and specificity in its interactions with molecular targets.
Eigenschaften
CAS-Nummer |
648896-03-1 |
|---|---|
Molekularformel |
C24H31FN4O |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-fluoro-N-[2-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H31FN4O/c25-22-6-4-21(5-7-22)24(30)27-13-18-28-14-8-19(9-15-28)20-10-16-29(17-11-20)23-3-1-2-12-26-23/h1-7,12,19-20H,8-11,13-18H2,(H,27,30) |
InChI-Schlüssel |
OXDGHFCOGRTYBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCNC(=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)

![1,10-Phenanthrolinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12586475.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)

![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
![2-Sulfanylidene-5-(thiophen-2-yl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12586514.png)

![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
![N-[4-(3-chlorobut-2-enoxy)phenyl]acetamide](/img/structure/B12586540.png)
![N~1~-[(Furan-2-yl)methyl]-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12586552.png)

